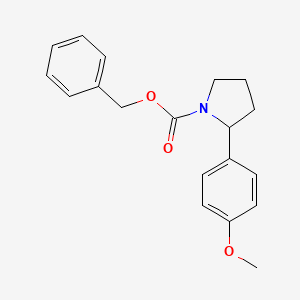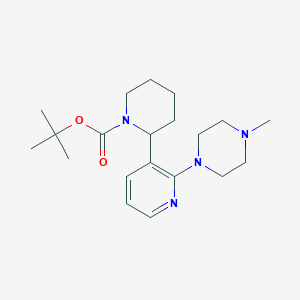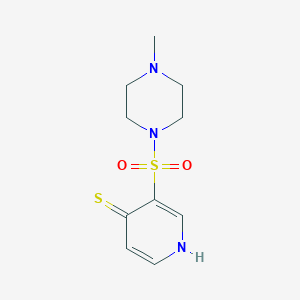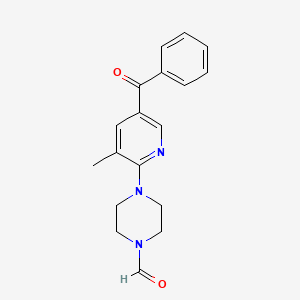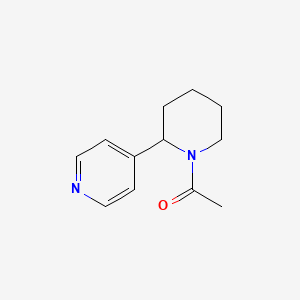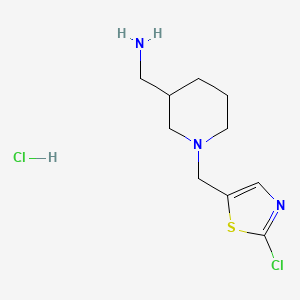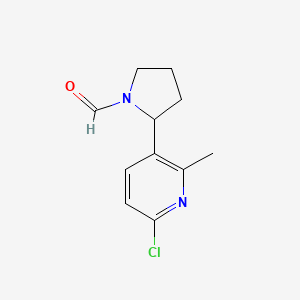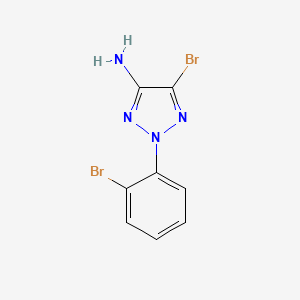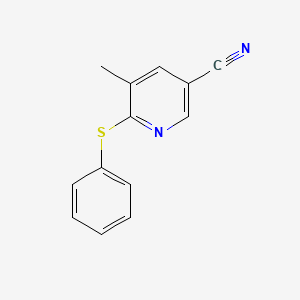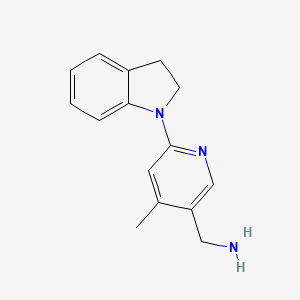
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is an organic compound that features a unique structure combining an indoline moiety with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including cyclization reactions.
Coupling of Indoline and Pyridine: The final step involves coupling the indoline moiety with the pyridine ring, often using amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Resulting from oxidation.
Amines: From reduction processes.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting various biochemical pathways within cells.
類似化合物との比較
Similar Compounds
- (6-(Indolin-1-yl)-4-methylpyridin-2-yl)methanamine
- (6-(Indolin-1-yl)-4-methylpyridin-4-yl)methanamine
Uniqueness
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H17N3 |
|---|---|
分子量 |
239.32 g/mol |
IUPAC名 |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H17N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7,9,16H2,1H3 |
InChIキー |
IPLLTRZPUQSKKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1CN)N2CCC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


